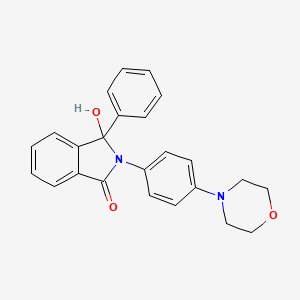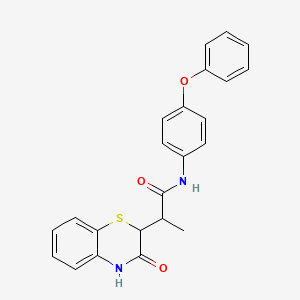
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE
Vue d'ensemble
Description
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE is a complex organic compound that features a unique structure combining a morpholine ring, a phenyl group, and an isoindolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-morpholinyl)benzaldehyde with phthalic anhydride, followed by cyclization and subsequent reduction to yield the desired isoindolinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways can vary depending on the biological context and the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl-1H-isoindole-1,3(2H)-dione
- 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Highlighting Uniqueness
Compared to similar compounds, 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE stands out due to its unique combination of a morpholine ring and an isoindolinone core. This structure imparts specific chemical properties and biological activities that are distinct from other related compounds .
Propriétés
IUPAC Name |
3-hydroxy-2-(4-morpholin-4-ylphenyl)-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23-21-8-4-5-9-22(21)24(28,18-6-2-1-3-7-18)26(23)20-12-10-19(11-13-20)25-14-16-29-17-15-25/h1-13,28H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCLRZRQIQQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4197183.png)
![2-(4-bromophenoxy)-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4197195.png)
![2-[(2-Bromophenyl)methoxy]benzonitrile](/img/structure/B4197199.png)
![N-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4197211.png)
![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4197237.png)
![2-[N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamido]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4197238.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile](/img/structure/B4197246.png)
![1-[7-Ethyl-1-(3-phenoxypropyl)indol-3-yl]ethanone](/img/structure/B4197264.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)METHANESULFONAMIDE](/img/structure/B4197271.png)

![4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4197277.png)
